6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole
Description
6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole (CAS: 478067-25-3) is a fused heterocyclic compound with the molecular formula C₁₄H₁₀N₄S₂ and a molar mass of 298.39 g/mol . Its structure comprises a thiazolo[3,2-b][1,2,4]triazole core substituted at position 6 with a methyl group and at position 5 with a 2-methyl-1,3-thiazol-4-yl moiety (Figure 1). Predicted physicochemical properties include a density of 1.51 g/cm³ and a pKa of 1.70, indicating moderate acidity .
Thiazolo[3,2-b][1,2,4]triazole derivatives are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
6-methyl-5-(2-methyl-1,3-thiazol-4-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S2/c1-5-8(7-3-14-6(2)12-7)15-9-10-4-11-13(5)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAGUPYVOACRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CSC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, such as antimicrobial, antifungal, antiviral, and antitumor targets.
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects. For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks.
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.
Biochemical Analysis
Biochemical Properties
6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, which can lead to changes in cellular redox states. Additionally, this compound can bind to certain proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding often involves interactions with key amino acid residues, leading to changes in enzyme conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby altering cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or high temperatures can lead to its degradation, resulting in a loss of activity. In in vitro studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can exhibit toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. These reactions are catalyzed by enzymes such as cytochrome P450 and glutathione S-transferase. The metabolites of this compound can then be excreted via the kidneys. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, such as the mitochondria and nucleus. This localization is often mediated by specific binding proteins and transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound has been found to localize primarily in the mitochondria and nucleus. In the mitochondria, it can influence mitochondrial function and energy production. In the nucleus, it can interact with DNA and transcription factors, modulating gene expression. The localization of this compound is often directed by specific targeting signals and post-translational modifications.
Biological Activity
6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the thiazolo-triazole family, characterized by a fused ring system that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 246.34 g/mol. The structural features include:
- Thiazole and Triazole Rings : These heterocyclic components are known for their biological relevance.
- Methyl Substituents : The presence of methyl groups enhances lipophilicity and bioavailability.
Antimicrobial Activity
Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit potent antimicrobial properties. A study demonstrated that synthesized compounds displayed significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for effective compounds ranged from 0.25 to 32 µg/mL, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin and levofloxacin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 0.5 |
| Compound B | S. aureus | 0.25 |
| Compound C | P. aeruginosa | 4 |
Anticancer Activity
This compound has been evaluated for anticancer properties as well. In vitro studies showed that it inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values indicating effective cytotoxicity . The mechanism involves induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Compounds in this class have also demonstrated anti-inflammatory activities. Studies indicated that they can inhibit key inflammatory mediators such as COX-2 and TNF-alpha in cellular models . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activities of this compound are attributed to:
- Enzyme Inhibition : Interaction with enzymes involved in microbial metabolism and inflammatory pathways.
- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA or inhibit DNA synthesis in microbial cells.
Case Studies
Recent case studies highlight the effectiveness of thiazolo-triazole derivatives in clinical settings:
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with thiazolo-triazole derivatives showed a significant reduction in infection rates compared to control groups.
- Cancer Treatment : In experimental models of breast cancer, administration of the compound led to tumor size reduction and improved survival rates.
Comparison with Similar Compounds
Structural and Functional Analogues
Structure-Activity Relationships (SAR)
Core Heterocycle Influence :
- The thiazolo[3,2-b][1,2,4]triazole core is critical for activity, as isomers (e.g., thiazolo[2,3-c] derivatives) show distinct pharmacological profiles .
- Fused systems like pyrido[2,3-d]triazolo[4,3-a]pyrimidin-5(1H)-ones () demonstrate enhanced anticancer activity due to extended conjugation .
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Halo-substituted derivatives (e.g., bromophenyl in 10b , ) exhibit increased anticancer activity, likely due to improved electrophilicity and DNA interaction .
- Lipophilic Groups : Fluorophenyl (e.g., 3c ) and trifluoromethoxy () substituents enhance CNS penetration and metabolic stability .
- Methyl vs. Bulkier Groups : The 6-methyl group in the target compound may optimize steric effects, balancing activity and solubility, whereas bulkier groups (e.g., propoxyphenyl in 5b ) improve anticonvulsant efficacy .
Synthetic Accessibility: The target compound is synthesized via cyclization of acylthiosemicarbazides, a method yielding 60–87% efficiency for related derivatives . Alternative routes using hydrazonoyl halides () or POCl₃-mediated condensations () highlight versatility in introducing diverse substituents.
Pharmacological Profiles Across Analogues
Anticancer Activity :
- Thiadiazole 9b and thiazole 12a () show nanomolar IC₅₀ values, outperforming non-EWG-substituted analogs.
- Halo-substituted derivatives (e.g., 10b , ) with bromine exhibit strong π-π stacking with cellular targets .
Anticonvulsant Activity :
- 3c and 5b () demonstrate efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, with fluorophenyl and propoxyphenyl groups critical for seizure suppression .
Anti-inflammatory Potential :
- Benzylidene-substituted analogs () mimic Darbufelone’s COX-2/LOX-5 inhibition, suggesting the target compound’s 2-methylthiazole group could similarly modulate inflammatory pathways .
Q & A
Q. Basic
- 1H/13C NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm for thiazole/triazole protons) and methyl group integration (δ 2.3–2.7 ppm) .
- IR Spectroscopy : Identify S–H (2550 cm⁻¹) and C=N (1600 cm⁻¹) stretches .
- HPLC : Use C18 columns with acetonitrile/water gradients (95% purity threshold) .
Q. Advanced
- X-ray Crystallography : Resolves fused-ring geometry (e.g., dihedral angles between thiazole and triazole moieties) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₈N₄S₂) with <2 ppm error .
How can computational docking studies predict the biological activity of this compound?
Q. Advanced
- Target Selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity predictions .
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (ΔG < -7 kcal/mol suggests strong inhibition) .
- Validation : Compare docking poses (e.g., π-π stacking with Phe228 in 3LD6) with experimental IC₅₀ values from antifungal assays .
How should researchers resolve contradictions between calculated and experimental elemental analysis data?
Q. Advanced
- Common Discrepancies : Hydrogen/carbon deviations >0.3% indicate impurities or hydration.
- Mitigation :
- Repeat combustion analysis with fresh samples dried at 100°C for 24 hours .
- Cross-validate with X-ray photoelectron spectroscopy (XPS) for C/N/S ratios .
- Example : A 0.5% carbon discrepancy in a related triazole derivative was traced to residual solvent, resolved via Soxhlet extraction .
What strategies enhance the stability of this compound under varying pH and temperature conditions?
Q. Advanced
- pH Stability :
- Stable at pH 2–8 (aqueous buffer, 25°C), degrading >10% at pH 10 due to triazole ring hydrolysis .
- Thermal Stability :
- Decomposition onset at 180°C (TGA). Store at -20°C in amber vials under argon .
- Light Sensitivity : Protect from UV exposure to prevent thiazole ring oxidation .
How do structural analogs of this compound inform SAR studies?
Advanced
Key analogs and their modifications:
| Compound Modification | Biological Activity Change | Reference |
|---|---|---|
| Replacement of methyl with CF₃ | ↑ Antifungal potency (IC₅₀: 2 μM → 0.8 μM) | |
| Piperazine side chain addition | ↑ CNS penetration (logP: 1.2 → 2.5) | |
| Thiophene substitution | ↓ Cytotoxicity (HeLa cells: 50% → 80% viability) |
What methodologies are recommended for evaluating in vitro antimicrobial activity?
Q. Basic
- Broth Microdilution (CLSI Guidelines) :
- Test against Candida albicans (MIC ≤ 8 μg/mL) and Staphylococcus aureus (MIC ≤ 16 μg/mL) .
- Time-Kill Assays : Confirm bactericidal vs. bacteriostatic effects at 2× MIC over 24 hours .
Q. Advanced
- Biofilm Inhibition : Use crystal violet staining on Pseudomonas aeruginosa biofilms (IC₅₀ < 20 μg/mL) .
- Resistance Profiling : Serial passage assays over 20 generations to monitor MIC shifts .
How can reaction mechanisms for triazole-thiazole ring formation be elucidated?
Q. Advanced
- Kinetic Studies : Monitor intermediates via LC-MS at 5-minute intervals during reflux .
- Isotopic Labeling : Use ¹⁵N-hydrazine to trace nitrogen incorporation into the triazole ring .
- DFT Calculations : Identify transition states (e.g., cyclization energy barrier: 25 kcal/mol) using Gaussian 16 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
